molecular formula C21H17Cl2NO B2876667 1-[1,1'-Biphenyl]-4-yl-3-(3,4-dichloroanilino)-1-propanone CAS No. 882748-75-6

1-[1,1'-Biphenyl]-4-yl-3-(3,4-dichloroanilino)-1-propanone

Cat. No.: B2876667
CAS No.: 882748-75-6
M. Wt: 370.27
InChI Key: QRLKMVDSYMCXIG-UHFFFAOYSA-N
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Description

1-[1,1'-Biphenyl]-4-yl-3-(3,4-dichloroanilino)-1-propanone is a synthetic organic compound characterized by a propanone backbone substituted with a biphenyl group at the 1-position and a 3,4-dichloroanilino group at the 3-position. The biphenyl moiety contributes to aromatic stacking interactions, while the dichloroanilino group enhances electronic effects and steric bulk, influencing reactivity and binding properties.

Properties

IUPAC Name

3-(3,4-dichloroanilino)-1-(4-phenylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2NO/c22-19-11-10-18(14-20(19)23)24-13-12-21(25)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-11,14,24H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLKMVDSYMCXIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCNC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation for Biphenyl Ketone Synthesis

The biphenyl propanone intermediate is synthesized via Friedel-Crafts acylation, a classical method for ketone installation on aromatic systems.

Procedure :

  • Reagents : Biphenyl, propionyl chloride, anhydrous aluminum chloride (Lewis acid), dichloromethane (solvent).
  • Conditions : Dropwise addition of propionyl chloride to a biphenyl/AlCl₃ suspension at 0–5°C, followed by stirring at room temperature for 12 h.
  • Workup : Quenching with ice-water, extraction with dichloromethane, and purification via recrystallization (ethanol/water).

Yield : ~65–70% (estimated from analogous reactions).

Nucleophilic Amination of α-Brominated Propanone

The α-position of the ketone is brominated to enable nucleophilic displacement by 3,4-dichloroaniline.

Step 1: Bromination

  • Reagents : 1-(Biphenyl-4-yl)propan-1-one, bromine (Br₂) or N-bromosuccinimide (NBS), radical initiator (e.g., AIBN).
  • Conditions : Radical bromination in CCl₄ under reflux (80°C, 4 h).
  • Product : 3-Bromo-1-(biphenyl-4-yl)propan-1-one.

Step 2: Amination

  • Reagents : 3-Bromo-propanone derivative, 3,4-dichloroaniline, potassium carbonate (base), dimethylformamide (DMF).
  • Conditions : Heating at 100°C for 8–12 h under nitrogen.
  • Mechanism : SN2 displacement of bromide by the aniline’s amine group.

Yield : 60–70% (extrapolated from similar amination reactions).

Palladium-Catalyzed Coupling Approaches

Modern methods employ transition metal catalysis for efficient C–C and C–N bond formation.

Buchwald-Hartwig Amination

Direct coupling of a brominated propanone with 3,4-dichloroaniline via Pd catalysis could streamline synthesis.

Reagents :

  • 3-Bromo-1-(biphenyl-4-yl)propan-1-one.
  • 3,4-Dichloroaniline.
  • Pd₂(dba)₃, Xantphos (ligand), Cs₂CO₃ (base), toluene.

Conditions : 100°C, 12 h.

Advantage : Single-step C–N bond formation with high functional group tolerance.

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • Polar Aprotic Solvents : DMF or DMSO enhance nucleophilicity of 3,4-dichloroaniline but may increase side reactions.
  • Non-Polar Solvents : Toluene minimizes solvolysis but requires higher temperatures.

Optimal Conditions :

Parameter Value
Solvent Toluene/DMF (4:1)
Temperature 90–100°C
Reaction Time 10–12 h
Base K₂CO₃

Purification Strategies

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:4) eluent.
  • Recrystallization : Ethanol/water (7:3) yields high-purity crystals (>95%).

Analytical Characterization

Spectroscopic Data :

  • IR (KBr) : $$ \nu{\text{C=O}} $$ 1685 cm⁻¹, $$ \nu{\text{N-H}} $$ 3350 cm⁻¹.
  • ¹H NMR (400 MHz, CDCl₃) : δ 8.02 (d, 2H, biphenyl), 7.6–7.4 (m, 9H), 6.85 (d, 1H, aniline), 3.85 (t, 2H, CH₂), 3.12 (t, 2H, CH₂).
  • MS (ESI+) : m/z 371.1 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

1-[1,1’-Biphenyl]-4-yl-3-(3,4-dichloroanilino)-1-propanone can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-[1,1’-Biphenyl]-4-yl-3-(3,4-dichloroanilino)-1-propanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1,1’-Biphenyl]-4-yl-3-(3,4-dichloroanilino)-1-propanone involves its interaction with specific molecular targets. The biphenyl and dichloroaniline groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Substituents (Anilino Group) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference ID
1-[1,1'-Biphenyl]-4-yl-3-(3,4-dichloroanilino)-1-propanone (Target) 3,4-dichloro C21H16Cl2NO* ~352.2* Hypothesized high lipophilicity; potential bioactive candidate
1-[1,1'-Biphenyl]-4-yl-3-(3,4-dimethylanilino)-1-propanone 3,4-dimethyl C23H23NO 329.435 Reduced steric hindrance; possible intermediates in drug synthesis
1-[1,1'-Biphenyl]-4-yl-3-(3-chloro-4-fluoroanilino)-1-propanone 3-chloro, 4-fluoro C21H17ClFNO 353.82 Enhanced electronic effects; predicted boiling point: 542.3°C
1-(3,4-Dichlorophenyl)-3-(4-ethylanilino)-1-propanone 4-ethyl C17H17Cl2NO 322.2 Lower molecular weight; potential agrochemical applications
1,3-Diphenyl-3-(4-chloroanilino)-1-propanone 4-chloro C21H18ClNO 335.83 Dual phenyl groups; possible use in polymer chemistry
Bupropion Hydrochloride 3-chloro, tert-butylamino C13H18ClNO·HCl 276.21 Clinically used antidepressant and smoking cessation aid

*Estimated based on structural analogs.

Substituent Effects on Physicochemical Properties

  • The 3,4-dichloro group in the target compound may enhance binding affinity in hydrophobic environments compared to methyl or ethyl analogs .
  • Alkyl Groups (Methyl/Ethyl): Methyl and ethyl substituents reduce steric bulk, favoring synthetic accessibility and metabolic stability. For example, the 3,4-dimethyl analog (C23H23NO) exhibits a lower molecular weight (329.4 g/mol) than halogenated versions .
  • Aromatic Systems: Biphenyl and phenyl groups contribute to π-π interactions, critical in ligand-receptor binding. The dual phenyl groups in 1,3-diphenyl-3-(4-chloroanilino)-1-propanone (C21H18ClNO) suggest utility in materials science .

Biological Activity

1-[1,1'-Biphenyl]-4-yl-3-(3,4-dichloroanilino)-1-propanone is a synthetic organic compound characterized by its unique structural features, including a biphenyl group and a dichloroaniline moiety. Its molecular formula is C21H17Cl2NOC_{21}H_{17}Cl_2NO, with a molecular weight of approximately 370.28 g/mol. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in cardiovascular therapeutics and possibly anticancer applications.

Chemical Structure

The compound's structure can be represented as follows:

IUPAC Name 3(3,4dichloroanilino)1(4phenylphenyl)propan1one\text{IUPAC Name }3-(3,4-dichloroanilino)-1-(4-phenylphenyl)propan-1-one

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antiplatelet Activity : It has been shown to inhibit ADP-induced aggregation of blood platelets, suggesting potential applications in preventing thrombotic events in cardiovascular diseases.
  • Antibacterial Properties : Similar compounds have demonstrated antibacterial effects, indicating that this compound may also possess such properties.
  • Anticancer Potential : Compounds with similar structural characteristics have been evaluated for their anticancer activity; thus, further studies could explore this aspect for this compound .

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules. The biphenyl and dichloroaniline groups facilitate binding to various enzymes and receptors. This interaction can lead to the inhibition of enzymatic activity or modulation of receptor functions. The precise mechanisms remain to be fully elucidated but are critical for understanding its therapeutic potential.

Antiplatelet Activity Study

In a recent study focusing on the antiplatelet effects of structurally similar compounds, it was found that the presence of halogenated phenyl groups significantly enhances inhibitory potency against platelet aggregation. The study utilized various analogs to establish structure-activity relationships (SAR), indicating that substitutions at specific positions can optimize biological effects .

Anticancer Evaluation

A comparative analysis of various compounds with similar biphenyl structures revealed that modifications in the aniline moiety could lead to significant changes in cytotoxicity against cancer cell lines. For instance, the introduction of electron-withdrawing groups like chlorine enhanced the anticancer activity in some derivatives .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntiplateletInhibition of ADP-induced aggregation
AntibacterialPotential antibacterial properties
AnticancerCytotoxic effects on cancer cell lines

Structure-Activity Relationship (SAR) Insights

Compound VariationEffect on ActivityReference
Halogen substitution on anilineIncreased potency against platelets
Modification of biphenyl groupVaried cytotoxicity in cancer studies

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